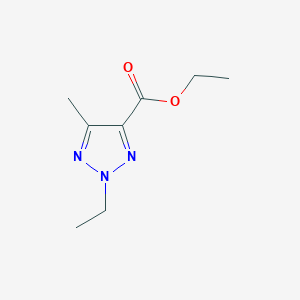![molecular formula C15H13FO2 B1445542 [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid CAS No. 1375068-96-4](/img/structure/B1445542.png)
[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid
Overview
Description
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is a chemical compound with the molecular formula C15H13FO2 . It is used in various scientific research and has potential applications in the synthesis of other compounds.
Molecular Structure Analysis
The molecular structure of “[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is characterized by the presence of a fluoro and methyl group on the phenyl ring . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” has a molecular weight of 244.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) coupling reaction is a prominent method for forming carbon-carbon bonds in organic chemistry. [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid can be used as a precursor for boron reagents that are essential in SM coupling. This reaction is particularly valued for its mild conditions and tolerance of various functional groups, making it suitable for complex organic syntheses .
Benzylic Functionalization
The benzylic position of [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid is a reactive site that can undergo various transformations, including free radical bromination and nucleophilic substitution. These reactions are useful for modifying the compound to create derivatives with potential applications in pharmaceuticals and materials science .
Chiral Derivatizing Agent
This compound can serve as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy. This application is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
properties
IUPAC Name |
2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAADANLEPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742988 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid | |
CAS RN |
1375068-96-4 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)



![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)



![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)